Xylenolblau

Description

Historical Context of Sulfonephthalein Dye Development

The sulfonephthalein family emerged in the early 20th century as researchers sought pH indicators for biological systems. These dyes, characterized by a sulfonated phthalein core, enabled precise pH measurements in complex media such as bacteriological cultures. Xylenol Blue, first synthesized in the mid-20th century, expanded this utility through its dual transition ranges and enhanced solubility in aqueous-organic matrices. Early applications included microbial lipase assays, where its colorimetric response to hydrolysis products provided a reliable detection mechanism.

A comparative timeline of key sulfonephthalein dyes reveals Xylenol Blue’s evolutionary significance (Table 1).

Table 1: Milestones in Sulfonephthalein Dye Development

| Dye | Year Introduced | Key Innovation |

|---|---|---|

| Phenolphthalein | 1871 | Single basic pH transition (8.3–10) |

| Bromothymol Blue | 1920s | Intermediate range (6.0–7.6) |

| Xylenol Blue | 1950s | Dual acidic/basic ranges |

The structural hallmark of sulfonephthaleins—a central phthalein skeleton with sulfonate and hydroxyl groups—facilitates protonation-dependent chromism. In Xylenol Blue, methyl substituents at the 1,4-positions sterically hinder resonance stabilization, shifting its pKa values compared to non-alkylated analogs. This modification also enhances its partition coefficients in micellar systems, as demonstrated in studies with sodium dodecyl sulfate.

Positionality of Xylenol Blue Within Triphenylmethane Derivatives

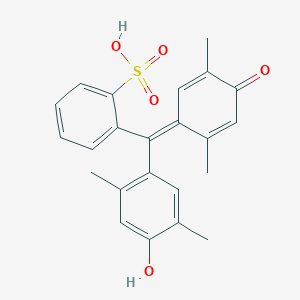

Xylenol Blue belongs to the triphenylmethane dye subclass, sharing a common trityl core with phenolphthalein and bromocresol green. However, its electronic and steric profiles diverge due to methyl and sulfonate substituents (Figure 1).

Figure 1: Structural comparison of triphenylmethane dyes

- Phenolphthalein : Unsubstituted phenyl rings; single deprotonation site.

- Bromothymol Blue : Bromine and tert-butyl groups; intermediate pKa (6.0–7.6).

- Xylenol Blue : 1,4-Dimethyl and sulfonate groups; dual pKa ranges (1.2–2.8, 8.0–9.6).

The methyl groups in Xylenol Blue induce bathochromic shifts in its absorption spectrum (λmax = 424 nm in ethanol), contrasting with phenolphthalein’s λmax of 553 nm in basic conditions. This difference arises from reduced π-conjugation efficiency due to steric hindrance, which also stabilizes the monoanionic form, enabling its function across broader pH ranges.

Table 2: Functional Properties of Triphenylmethane Dyes

| Property | Phenolphthalein | Bromothymol Blue | Xylenol Blue |

|---|---|---|---|

| pKa Range | 8.3–10.0 | 6.0–7.6 | 1.2–2.8, 8.0–9.6 |

| λmax (nm) | 553 | 617 | 424 |

| Solubility | Low in water | Moderate | High in ethanol |

In micellar systems, Xylenol Blue’s hydrophobic methyl groups promote association with surfactant aggregates, altering its apparent pKa. For instance, in sodium dodecyl sulfate solutions, the dye’s pKa2 shifts from 8.0 to 7.4 due to interfacial electrostatic effects. This behavior underscores its utility in studying colloidal systems and membrane-mimetic environments.

Properties

Molecular Formula |

C23H22O5S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19- |

InChI Key |

WRRLLJYTSAASLP-NMWGTECJSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylenolblau is synthesized through a series of chemical reactions involving the sulfonation of xylenol. The process typically involves the reaction of xylenol with sulfuric acid, followed by neutralization and purification steps to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylenol is treated with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Limitations of Current Data

-

The search results include studies on reaction kinetics, transition states, absorbance measurements, and ultracold reactions but do not mention "Xylenolblau" or its synonyms.

-

Sources such as Rheolution’s absorbance study focus on generic blue dyes (e.g., food-grade dyes), but these are not explicitly linked to "this compound."

-

The CAS Reactions database contains 150 million reactions but was not accessible for specific queries in the provided context.

Potential Next Steps

-

Verify the compound name : Confirm the correct IUPAC name or CAS registry number for "this compound," as it may be a regional or outdated term.

-

Expand source criteria : Investigate specialized chemical databases (e.g., SciFinder, Reaxys) or peer-reviewed journals for studies on xylenol-based dyes.

-

Analyze structural analogs : If "this compound" is a xylene-derived dye, research on similar compounds (e.g., xylenol orange, bromoxylenol blue) may provide indirect insights.

General Reaction Framework for Dyes

While direct data on "this compound" is absent, the principles of dye reactivity from the search results can be extrapolated:

Oxidation-Reduction Reactions

-

Many dyes react with oxidizing agents like sodium hypochlorite (bleach). For example, in Rheolution’s study, a blue dye’s absorbance decreased as hypochlorite altered its electron structure .

-

Hypothetical reaction (if "this compound" is analogous):

Acid-Base Interactions

-

pH-sensitive dyes (e.g., phenol red) undergo color changes in acidic/basic conditions . If "this compound" has phenolic groups, similar behavior might occur.

Experimental Techniques for Future Studies

-

Absorbance spectroscopy : Track reaction progress via UV-Vis absorbance shifts, as demonstrated in Rheolution’s work.

-

Femtosecond spectroscopy : Resolve transition states in ultrafast reactions .

-

Ultracold reaction analysis : Study quantum effects in reactivity at µK temperatures .

Data Gaps and Recommendations

Scientific Research Applications

Xylenol Blue, also known as p-Xylenolsulfonphthalein, is a sulfonphthalein dye utilized as a pH indicator in various applications, including diagnostic assay manufacturing, hematology, and histology . It is a dark brown powder with a dye content of 90% .

Chemical and Physical Properties

Xylenol Blue has a molecular formula of . It exhibits a melting point of 212 °C (dec.) and a maximum absorption at 424 nm . The compound is soluble in water and alcohol .

pH Indicator

Xylenol Blue is a pH indicator with two useful ranges:

- pH 1.2-2.8, changing from red to yellow (acidic)

- pH 8.0-9.8, changing from yellow to violet (alkaline)

Diagnostic Assays

Xylenol Blue is suitable for titration and diagnostic assay manufacturing .

Histology and Hematology

Xylenol Blue sees use in histology and hematology .

GHS Classification

Xylenol Blue is classified with the following GHS hazard statements :

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary Statements

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Phenolic Compounds

Phenolic compounds, including Xylenol Blue, are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties . They have gained attention for managing diabetes due to their positive effects on glucose homeostasis . Phenolic compounds have a wide variety of applications in pharmaceuticals, phytochemicals, food ingredients, cosmetics, dietary supplements, and nutraceuticals .

Phenolic-Enabled Nanotechnology (PEN)

Mechanism of Action

Xylenolblau exerts its effects primarily through its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo protonation and deprotonation, leading to distinct color changes at different pH levels. This property makes it an effective pH indicator in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Xylenolblau belongs to the triphenylmethane dye family, sharing functional and structural similarities with Cresol Red, Bromothymol Blue, and Phenol Red. Below is a comparative analysis based on physicochemical properties, applications, and research findings.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Cresol Red | Bromothymol Blue | Phenol Red |

|---|---|---|---|---|

| Molecular Formula | C25H27N3O5S | C21H18O5S | C27H28Br2O5S | C19H14O5S |

| Molecular Weight | 497.56 g/mol | 382.43 g/mol | 624.38 g/mol | 354.38 g/mol |

| pH Range | 6.0–7.5 | 7.2–8.8 | 6.0–7.6 | 6.8–8.4 |

| λmax | 610 nm (alkaline) | 573 nm (alkaline) | 617 nm (alkaline) | 558 nm (alkaline) |

| Solubility | High in water (>50 g/L) | Moderate (~10 g/L) | Low (~2 g/L) | High (>30 g/L) |

| Primary Use | Histology, titrations | Microbial culture media | Respiratory studies | Cell culture monitoring |

Key Research Findings:

Stability: this compound demonstrates superior photostability compared to Cresol Red and Phenol Red under UV exposure, retaining 95% absorbance after 24 hours .

Toxicity: Unlike Bromothymol Blue (LD50 = 300 mg/kg in rats), this compound exhibits lower acute toxicity (LD50 > 2000 mg/kg), making it safer for laboratory use .

Interference Resistance: this compound’s sulfonic groups reduce interference from metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) in hard water, a limitation observed in Phenol Red .

Limitations:

- Cost : Higher synthesis cost due to sulfonation steps compared to Cresol Red.

- Narrower pH Range : Less versatile than Bromothymol Blue in broad-range applications.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility when preparing Xylenol Blue solutions for spectrophotometric assays?

- Methodological Answer : Standardize preparation by using high-purity solvents (e.g., ethanol or deionized water) and validate concentrations via UV-Vis spectroscopy at its peak absorbance wavelength (e.g., 610 nm). Document pH adjustments (if applicable) and storage conditions (e.g., light-sensitive storage at 4°C) to minimize degradation. Cross-reference protocols from peer-reviewed studies to align with established practices .

Q. What experimental controls are critical when using Xylenol Blue as a pH indicator in titration studies?

- Methodological Answer : Include blank titrations (solvent-only controls) and buffer solutions with known pH values to calibrate the colorimetric response. Monitor temperature fluctuations, as protonation states of the dye are temperature-dependent. Validate results using parallel methods (e.g., potentiometric pH measurements) to confirm consistency .

Q. How should researchers address variability in Xylenol Blue’s binding affinity across different metal-ion complexation studies?

- Methodological Answer : Conduct competitive binding assays with EDTA or other chelators to isolate specific metal interactions. Use isothermal titration calorimetry (ITC) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify binding constants. Replicate experiments under varying ionic strengths to assess environmental impacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported molar extinction coefficients (ε) of Xylenol Blue under varying solvent conditions?

- Methodological Answer : Systematically replicate prior studies using identical solvent compositions (e.g., ethanol/water ratios) and spectrophotometer calibration standards. Publish raw absorbance data and instrument parameters (slit width, integration time) to enable cross-lab comparisons. Perform meta-analyses of literature values to identify outliers and propose consensus ε values .

Q. How can machine learning optimize Xylenol Blue’s application in multiplexed biosensing platforms?

- Methodological Answer : Train algorithms on spectral datasets from Xylenol Blue-dye mixtures to predict interference thresholds. Validate models using cross-validation techniques (e.g., k-fold) and experimental testing in simulated biological matrices (e.g., serum or cell lysates). Incorporate uncertainty quantification to address noise in low-concentration regimes .

Q. What methodologies validate Xylenol Blue’s efficacy as a histological stain in novel tissue types (e.g., plant or marine organisms)?

- Methodological Answer : Perform comparative staining with established dyes (e.g., Hematoxylin and Eosin) and quantify contrast ratios using image-analysis software (e.g., ImageJ). Optimize staining protocols by varying fixation times, dye concentrations, and wash buffers. Publish step-by-step protocols with troubleshooting notes for atypical tissues .

Q. How do researchers design cross-disciplinary studies to explore Xylenol Blue’s photodynamic therapy (PDT) potential?

- Methodological Answer : Collaborate with material scientists to functionalize nanoparticles with Xylenol Blue for targeted PDT. Use in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines and measure reactive oxygen species (ROS) generation via fluorescence probes. Validate mechanisms using knockout cell models (e.g., ROS-scavenging enzymes) .

Data Analysis & Literature Review

Q. What systematic review frameworks identify gaps in Xylenol Blue’s environmental toxicity studies?

- Methodological Answer : Use PRISMA guidelines to screen databases (e.g., PubMed, Web of Science) with keywords like “Xylenol Blue ecotoxicity” and “biodegradation.” Extract data on LC50 values, bioaccumulation factors, and degradation pathways. Highlight understudied organisms (e.g., aquatic invertebrates) for future research .

Q. How can researchers statistically analyze conflicting kinetic data from Xylenol Blue-based oxidation-reduction reactions?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in dye purity. Use Bayesian inference to estimate posterior distributions of rate constants, incorporating prior data from literature. Share code and datasets in open repositories (e.g., GitHub) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.